molecular formula C7H14O2 B1317043 2,4-Dimethylpentanoic acid CAS No. 5868-33-7

2,4-Dimethylpentanoic acid

Cat. No. B1317043
CAS RN: 5868-33-7
M. Wt: 130.18 g/mol
InChI Key: XMKDPSQQDXTCCK-UHFFFAOYSA-N
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Description

2,4-Dimethylpentanoic acid is a branched-chain fatty acid with the molecular formula C7H14O2 . It has a molecular weight of 130.1849 .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpentanoic acid consists of a seven-carbon chain with two methyl groups attached to the second and fourth carbons, and a carboxylic acid group attached to the terminal carbon .


Physical And Chemical Properties Analysis

2,4-Dimethylpentanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 210.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 49.3±6.0 kJ/mol and a flash point of 94.5±9.8 °C . The compound has a molar refractivity of 36.0±0.3 cm3, a polar surface area of 37 Å2, a polarizability of 14.3±0.5 10-24 cm3, and a molar volume of 139.5±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

2,4-Dimethylpentanoic acid and its derivatives are involved in various chemical synthesis processes. For instance, they are used in stepwise Aldol addition and cyanhydrin formation with acetone and thallous cyanide, leading to the formation of different organic compounds such as 2,4-dihydroxy-2,4-dimethylpentanoic acid and 2-hydroxy-2,4,4-trimethylbutyrolactone (Abu-Salem et al., 2008). These processes are fundamental in organic chemistry, contributing to the development of new compounds with potential applications in various fields including pharmaceuticals, materials science, and agrochemicals.

Astrobiology and Extraterrestrial Chemistry

2,4-Dimethylpentanoic acid's analogs, such as amino acid derivatives, have been discovered in meteorites, providing insights into prebiotic chemistry and the origins of life. The detection of enantiomeric excesses in meteoritic amino acids like 2-amino-2,3-dimethylpentanoic acid from the Murchison meteorite suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997). This research is significant in understanding the chemical processes that could have led to the emergence of life on Earth and potentially on other celestial bodies.

Environmental Studies and Ecology

The environmental behavior of compounds related to 2,4-Dimethylpentanoic acid, especially herbicides like 2,4-D, has been extensively studied. Research on the dissipation of 2,4-D in soil after the application of its various forms, such as dimethylamine salt and 2-ethylhexyl ester, reveals important information about its environmental impact and behavior in different ecological systems (Wilson, Geronimo, & Armbruster, 1997). These studies are crucial in assessing the ecological safety of herbicides and in developing guidelines for their safe and sustainable use.

Pharmacology and Medical Research

In medical research, derivatives of 2,4-Dimethylpentanoic acid have been studied for their pharmacological properties. For example, vallestrstril, a synthetic estrogen, was clinically assayed and is a derivative of this compound, indicating its relevance in the development of pharmaceutical products (Sturnick & Gargill, 1952). Such research highlights the potential medical applications of derivatives of 2,4-Dimethylpentanoic acid, contributing to the field of drug development and therapeutic interventions.

Toxicological Studies

The toxicological properties of 2,4-Dimethylpentanoic acid and its related compounds, especially in the context of herbicides like 2,4-D, have been extensively studied. These studies assess the safety and potential health risks associated with exposure to these compounds, providing critical information for regulatory agencies and public health officials (Bus & Hammond, 2007). Understanding the toxicology of such compounds is essential for their safe handling and use in various industries.

properties

IUPAC Name

2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKDPSQQDXTCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574316
Record name 2,4-Dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpentanoic acid

CAS RN

5868-33-7
Record name 2,4-Dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
Q Abu-Salem, N Kuhn, E Mallah, HJ Meyer… - … für Naturforschung B, 2008 - degruyter.com
The dithallous salt of 2,4-dihydroxy-2,4-dimethylpentanoic acid (1), formed by slow diffusion of acetone into an aqueous thallous cyanide solution, is transformed into 2,4-dihydroxy-2,4-…
Number of citations: 9 www.degruyter.com
P Pino, S Pucci, E Benedetti… - Journal of the American …, 1965 - ACS Publications
The paraffin has been shownby vpc (90-m. squalane capillary column) 6 to be a mixture of two components only, that having the larger retention time predominating (54%). The two …
Number of citations: 13 pubs.acs.org
GM Chaban, S Pizzarello - Meteoritics & Planetary Science, 2010 - Wiley Online Library
To better explain the unusual distribution and relative abundances of several 6‐ and 7‐carbon amino acids found in meteorites, their thermodynamic properties were studied using …
Number of citations: 5 onlinelibrary.wiley.com
BT Gillis, PE Beck - The Journal of Organic Chemistry, 1963 - ACS Publications
Further investigations of the reaction of ethyl azodicarboxylate (I) with conjugated dienes have been per-formed. The reaction of I with 5, 6-dimethylenebicyclo [2.2. 1] hept-2-ene gave …
Number of citations: 33 pubs.acs.org
A Zargar, L Valencia, J Wang, R Lal, S Chang… - Metabolic …, 2020 - Elsevier
Traditionally engineered to produce novel bioactive molecules, Type I modular polyketide synthases (PKSs) could be engineered as a new biosynthetic platform for the production of de …
Number of citations: 6 www.sciencedirect.com
G Lengyel - 2012 - d-scholarship.pitt.edu
The goal of this project is to explore methodologies applicable to introducing β-amino acid residues into natural protein sequences with well-defined tertiary structures while maintaining …
Number of citations: 2 d-scholarship.pitt.edu
JR Cronin, S Pizzarello - Advances in space research, 1983 - Elsevier
Carbonaceous chondrites carry a record of chemical evolution that is unparalleled among presently accessible natural materials. Within the complex suite of organic compounds that …
Number of citations: 326 www.sciencedirect.com
P Yates, PM Burke - Canadian journal of chemistry, 1987 - cdnsciencepub.com
Reaction of tetrahydro-2,2,5,5-tetramethyl-3(2H)-furanone (1) with 96 or ca. 100% sulfuric acid or hot polyphosphoric acid followed by aqueous quenching gave the following products: 2…
Number of citations: 9 cdnsciencepub.com
J Li, D Smith, J Pawluczyk… - … Process Research & …, 2022 - ACS Publications
(S)-N-(8-((2-Amino-2,4-dimethylpentyl)oxy)-5H-chromeno[3,4-c]pyridin-2-yl)acetamide (1) is a potent adaptor-associated kinase 1 inhibitor, which may have the potential to treat …
Number of citations: 4 pubs.acs.org
H Lopez Ruíz - 2005
Number of citations: 0

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